molecular formula C9H14N2O2 B2900685 tert-butyl 2-(1H-pyrazol-3-yl)acetate CAS No. 1503584-81-3

tert-butyl 2-(1H-pyrazol-3-yl)acetate

Cat. No. B2900685
CAS RN: 1503584-81-3
M. Wt: 182.223
InChI Key: CSWCANWQEWYHNN-UHFFFAOYSA-N
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Description

“tert-butyl 2-(1H-pyrazol-3-yl)acetate” is a chemical compound with the molecular formula C9H14N2O2 . It is a type of pyrazole, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis process for a similar compound involved the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized using various strategies and are frequently used due to their potential applications .

Mechanism of Action

While the specific mechanism of action for “tert-butyl 2-(1H-pyrazol-3-yl)acetate” is not available in the retrieved sources, similar compounds have been studied for their anti-inflammatory effect. They have been found to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .

Future Directions

The future directions for “tert-butyl 2-(1H-pyrazol-3-yl)acetate” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . More research is needed to fully understand their properties and potential uses.

properties

IUPAC Name

tert-butyl 2-(1H-pyrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)6-7-4-5-10-11-7/h4-5H,6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWCANWQEWYHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1503584-81-3
Record name tert-butyl 2-(1H-pyrazol-3-yl)acetate
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